molecular formula C19H18ClF3N2O2 B6475796 3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640976-15-2

3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine

Cat. No. B6475796
CAS RN: 2640976-15-2
M. Wt: 398.8 g/mol
InChI Key: XOKGJTOEFVYNHI-UHFFFAOYSA-N
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Description

“3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine” is a chemical compound with the molecular formula C6H3ClF3N . It is a substituted pyridine, which is a type of six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of “3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine” includes a pyridine ring, which is a six-membered heterocyclic scaffold . The compound also contains a trifluoromethyl group attached to the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine” include a molecular weight of 181.54 g/mol . The compound has a topological polar surface area of 12.9 Ų and contains 11 heavy atoms .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming processes. Key features include:

Drug Potency Enhancement

A derivative of this compound, with a trifluoromethyl group attached to a tertiary stereogenic center, has shown improved drug potency. By lowering the pKa of the cyclic carbamate through hydrogen bonding interactions with proteins, it enhances reverse transcriptase enzyme inhibition .

Synthesis of Salicylanilide Derivatives

4-(Trifluoromethyl)benzoic acid: , a precursor to our compound, is used in the synthesis of salicylanilide derivatives. These derivatives find applications in various fields, including pharmaceuticals and agrochemicals .

Imidazole Synthon

The compound contributes to the development of new drugs due to its imidazole moiety. Imidazole-containing compounds have therapeutic potential and are essential in medicinal chemistry .

Future Directions

The future directions for “3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine” and similar compounds could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds valuable in various fields .

properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2/c20-16-11-24-8-5-17(16)27-12-13-6-9-25(10-7-13)18(26)14-1-3-15(4-2-14)19(21,22)23/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKGJTOEFVYNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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